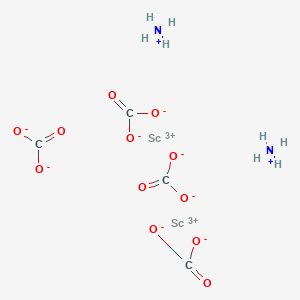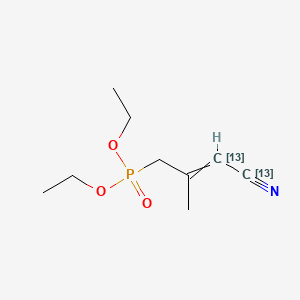
4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile is a chemical compound with the molecular formula C7[13C]2H16NO3P and a molecular weight of 219.19 g/mol. This compound is labeled with stable isotopes, specifically carbon-13, making it useful in various scientific research applications.
Métodos De Preparación
The synthesis of 4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile involves the use of stable isotope labeling techniques. The compound can be synthesized through a series of chemical reactions that incorporate carbon-13 into the molecular structure. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, and tetrahydrofuran. Industrial production methods may involve large-scale synthesis and purification processes to ensure high purity and yield.
Análisis De Reacciones Químicas
4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a chemical reference for identification, qualitative, and quantitative analysis. In biology, it is used in metabolic research to study metabolic pathways in vivo. In medicine, it is used for imaging, diagnosis, and newborn screening. In industry, it is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food.
Mecanismo De Acción
The mechanism of action of 4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile involves its interaction with specific molecular targets and pathways. The stable isotope labeling allows researchers to track the compound’s movement and transformation within biological systems, providing insights into its effects and mechanisms.
Comparación Con Compuestos Similares
Similar compounds to 4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile include 4-(diethylphosphono)-3-methyl-2-butenenitrile and diethyl (3-cyano-2-methylallyl)phosphonate. These compounds share similar structural features and chemical properties but differ in their specific applications and labeling. The uniqueness of this compound lies in its stable isotope labeling, which enhances its utility in research applications.
Propiedades
Fórmula molecular |
C9H16NO3P |
|---|---|
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
4-diethoxyphosphoryl-3-methyl(1,2-13C2)but-2-enenitrile |
InChI |
InChI=1S/C9H16NO3P/c1-4-12-14(11,13-5-2)8-9(3)6-7-10/h6H,4-5,8H2,1-3H3/i6+1,7+1 |
Clave InChI |
OPUURRZDCJCVGT-AKZCFXPHSA-N |
SMILES isomérico |
CCOP(=O)(CC(=[13CH][13C]#N)C)OCC |
SMILES canónico |
CCOP(=O)(CC(=CC#N)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


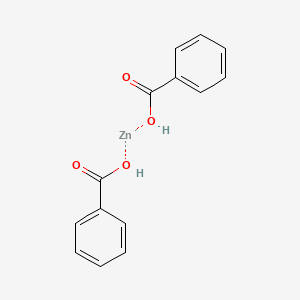
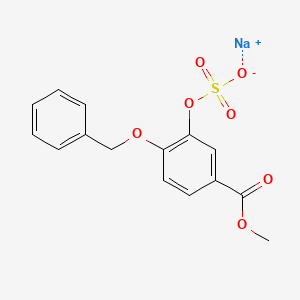
![bis[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] hydrogen phosphate](/img/structure/B13836672.png)
![4-(2-Bicyclo[1.1.1]pentanyl)butan-2-one](/img/structure/B13836675.png)
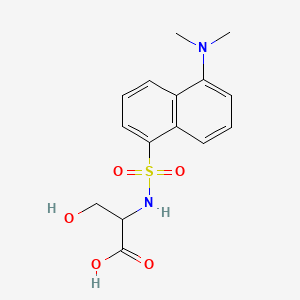
![tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B13836684.png)
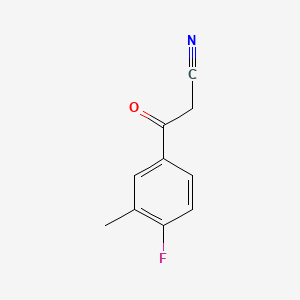
![7-Amino-6-(furan-2-yl)-4-methoxy-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13836695.png)
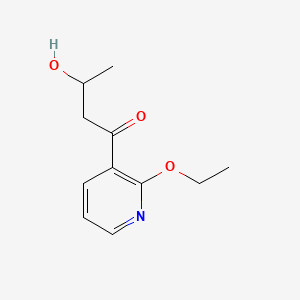

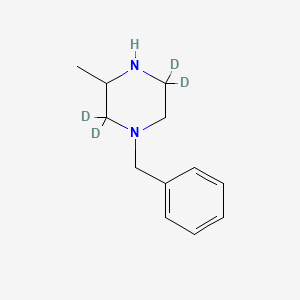
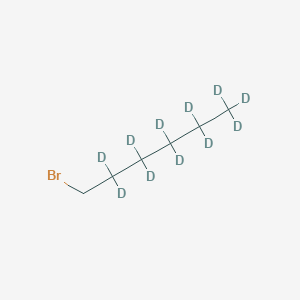
![N'-[9-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13836727.png)
